![molecular formula C20H12BrNO6 B2425694 2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide CAS No. 896035-46-4](/img/structure/B2425694.png)
2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide, also known as BOC-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOC-3 is a derivative of coumarin, which is a natural compound found in many plants and has been used in traditional medicine for centuries. BOC-3 has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Antimicrobial Applications
Newer Schiff Bases and Thiazolidinone derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives displayed significant antibacterial and antifungal activities (Fahim & Ismael, 2019). Furthermore, certain coumarin derivatives have been noted for their enhanced antibacterial activity against strains like E. coli, S. aureus, and B. subtilis, indicating the potential of such compounds in treating bacterial infections (Hamdi et al., 2012).
Antinociceptive Activity
Compounds related to the target molecule have been explored for their antinociceptive properties, providing insights into potential pain management applications. For instance, derivatives of 4-(1-methoxycarbonylcyclohexyl)-and 6-bromo-4-(1-methoxycarbonylcyclohexyl)-2-oxochromane-3-carboxylic acids demonstrated antinociceptive activity, highlighting their potential in developing new pain relief medications (Kirillov et al., 2015).
Antituberculosis Potential
A series of 2-(quinolin-4-yloxy)acetamides have been identified as potent and selective in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth, showing activity against both drug-susceptible and drug-resistant strains. These findings indicate the value of this compound class in tuberculosis treatment research, suggesting a promising avenue for the development of new antitubercular agents (Giacobbo et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may include bacterial proteins or enzymes.
Mode of Action
It is known that coumarin derivatives can inhibit bacterial dna gyrase , an enzyme that is essential for DNA replication in bacteria. This suggests that 2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide might interact with its targets in a similar manner, leading to the inhibition of bacterial growth.
Biochemical Pathways
The inhibition of dna gyrase can disrupt dna replication, leading to the cessation of bacterial growth . This suggests that the compound might affect the DNA replication pathway in bacteria.
Result of Action
Similar compounds have been found to exert significant inhibitory activity against the growth of tested bacterial strains . This suggests that the compound might have a similar effect.
Propriétés
IUPAC Name |
2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO6/c21-11-1-4-16-10(5-11)6-15(20(25)28-16)14-8-19(24)27-17-7-12(2-3-13(14)17)26-9-18(22)23/h1-8H,9H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXIKQKKMHYQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)N)OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2425612.png)
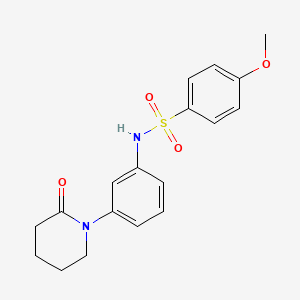
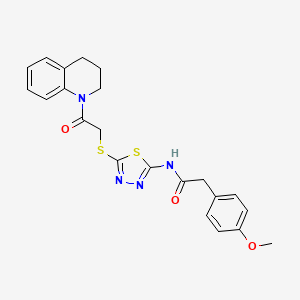

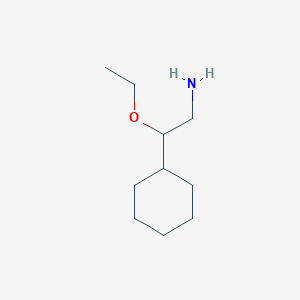
![3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2425622.png)
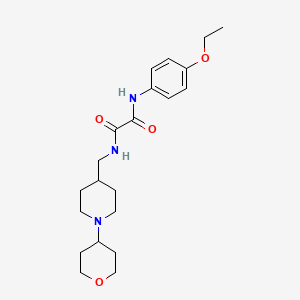
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide](/img/structure/B2425624.png)
![3-[(4-ethylphenoxy)methyl]-4-(6-methylheptan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B2425627.png)

![1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2425630.png)
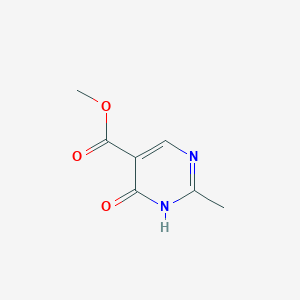
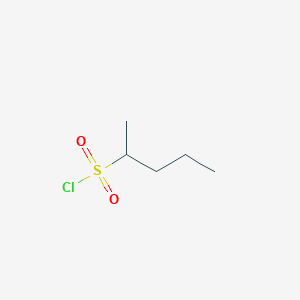
![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)